Para-Substitution with Methylene Spacer: A Scaffold of Choice for CNS-Penetrant Histone Deacetylase 6 (HDAC6) Inhibitors
A direct quantitative comparison for the target compound is unavailable in the public domain. However, a closely related analog, a benzylpiperazine derivative with a structurally similar para-substituted benzoic acid core, demonstrated potent and selective inhibition of Histone Deacetylase 6 (HDAC6) [1]. This class-level inference suggests the para-substituted benzylpiperazine scaffold, of which CAS 359801-19-7 is a member, is a privileged structure for achieving HDAC6 selectivity and central nervous system (CNS) penetration.
| Evidence Dimension | HDAC6 Inhibitory Potency and Selectivity |
|---|---|
| Target Compound Data | No direct data for CAS 359801-19-7. Data provided is for a closely related analog in the same class [1]. |
| Comparator Or Baseline | Analog: A benzylpiperazine derivative with a para-substituted benzoic acid. HDAC6 IC50 = 0.11 ± 0.013 μM; HDAC1 IC50 = 4.4 ± 0.21 μM; HDAC4 IC50 = 4.4 ± 0.57 μM. Selectivity (HDAC1/HDAC6) = 40 [1]. |
| Quantified Difference | For the analog, a 40-fold selectivity for HDAC6 over HDAC1 and HDAC4. This is a class-level observation for benzylpiperazine-based HDAC6 inhibitors [1]. |
| Conditions | In vitro enzyme inhibition assays for recombinant human HDAC isoforms [1]. |
Why This Matters
This data suggests that the para-substituted benzylpiperazine scaffold is a rational starting point for medicinal chemists designing selective HDAC6 inhibitors for oncology or neurodegenerative disease research, and CAS 359801-19-7 can serve as a key intermediate in the synthesis of such compounds.
- [1] Rao, V. S., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1081-1087. View Source
